3-Chloro-5-(pyrimidin-5-yl)aniline
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Overview
Description
3-Chloro-5-(pyrimidin-5-yl)aniline is a chemical compound with the molecular formula C10H8ClN3 It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 3-position and a pyrimidinyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(pyrimidin-5-yl)aniline typically involves the reaction of 3-chloroaniline with pyrimidine derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 3-chloroaniline is reacted with a pyrimidinyl boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like ethanol or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar synthetic routes as laboratory-scale synthesis but are optimized for higher yields and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(pyrimidin-5-yl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted anilines .
Scientific Research Applications
3-Chloro-5-(pyrimidin-5-yl)aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(pyrimidin-5-yl)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(pyrimidin-2-yl)aniline: Similar in structure but with the pyrimidinyl group at the 2-position instead of the 5-position.
3-Chloroaniline: Lacks the pyrimidinyl group, making it less complex.
5-(Pyrimidin-5-yl)aniline: Lacks the chlorine atom, affecting its reactivity and properties.
Uniqueness
3-Chloro-5-(pyrimidin-5-yl)aniline is unique due to the presence of both the chlorine atom and the pyrimidinyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and potential biological activities that are not observed in its simpler analogs .
Properties
Molecular Formula |
C10H8ClN3 |
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Molecular Weight |
205.64 g/mol |
IUPAC Name |
3-chloro-5-pyrimidin-5-ylaniline |
InChI |
InChI=1S/C10H8ClN3/c11-9-1-7(2-10(12)3-9)8-4-13-6-14-5-8/h1-6H,12H2 |
InChI Key |
FVLMZDHQPVCFLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N)Cl)C2=CN=CN=C2 |
Origin of Product |
United States |
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